N-Boc-2-bromopyrrole

Organic Synthesis Pyrrole Functionalization Protecting Group Strategy

Unprotected 2-bromopyrrole leads to instability and poor yields in multi-step routes. N-Boc-2-bromopyrrole (CAS 117657-37-1) uniquely combines Boc protection for ring stabilization with a 2-bromo handle for controlled cross-coupling: • High isolated yield (82-89%) documented in large-scale syntheses • Enables lithium-halogen exchange for versatile C2 functionalization • Stable, storable building block for medicinal chemistry and materials science Quality-certified supply with reliable global logistics.

Molecular Formula C9H12BrNO2
Molecular Weight 246.1 g/mol
CAS No. 117657-37-1
Cat. No. B015741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-bromopyrrole
CAS117657-37-1
Synonyms2-Bromo-1H-pyrrole-1-carboxylic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC9H12BrNO2
Molecular Weight246.1 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC=C1Br
InChIInChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h4-6H,1-3H3
InChIKeyHMQSOVFFDHSOMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-2-bromopyrrole (CAS 117657-37-1): Chemical Identity and Key Procurement Considerations


N-Boc-2-bromopyrrole (CAS 117657-37-1), formally named tert-butyl 2-bromo-1H-pyrrole-1-carboxylate, is an N-protected 2-bromopyrrole derivative [1]. This compound belongs to the class of heterocyclic building blocks and is a stable, storable, and synthetically versatile intermediate . Its core structure features a pyrrole ring with a bromine atom at the 2-position and a tert-butoxycarbonyl (Boc) group protecting the nitrogen . This specific combination of functional groups imparts a unique reactivity profile that is distinct from its unprotected or differently protected analogs, making it a critical component in the synthesis of complex molecules for pharmaceutical and materials science applications [1].

The Hidden Costs of Substituting N-Boc-2-bromopyrrole: Why Structural Nuance Drives Synthetic Success


Simple substitution with a structurally similar analog like N-Boc-pyrrole, unprotected 2-bromopyrrole, or an alternative N-protected 2-bromopyrrole is not a viable procurement strategy without incurring significant performance penalties. N-Boc-2-bromopyrrole occupies a unique niche due to the synergistic effect of its specific functional groups. The Boc group on the nitrogen is essential for stabilizing the electron-rich pyrrole ring, which prevents unwanted side reactions and enables key synthetic transformations like directed lithiation [1]. Simultaneously, the bromine at the 2-position provides a highly reactive yet controlled handle for cross-coupling reactions, a functionality absent in N-Boc-pyrrole . Conversely, using an unprotected 2-bromopyrrole leads to instability, poor yields, and difficult purification, while alternative protecting groups like tosyl offer different stability and deprotection profiles that may be incompatible with specific multi-step synthetic routes [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable differences in yield, stability, and reactivity, directly impacting project timelines, costs, and overall feasibility.

N-Boc-2-bromopyrrole (CAS 117657-37-1): A Quantitative Head-to-Head Comparison Against Key Analogs


Synthetic Yield Advantage: N-Boc-2-bromopyrrole vs. 2-Bromo-N-(p-toluenesulfonyl)pyrrole

In a direct comparison of synthetic routes starting from pyrrole, N-Boc-2-bromopyrrole is produced in a significantly higher overall yield than the commonly cited alternative N-protected 2-bromopyrrole, 2-bromo-N-(p-toluenesulfonyl)pyrrole. The established three-step, one-pot procedure for N-Boc-2-bromopyrrole, involving bromination followed by in situ Boc protection, achieves a consistent isolated yield of 82-89% . In contrast, a related procedure for synthesizing the p-toluenesulfonyl-protected analog results in a lower reported yield of 80% .

Organic Synthesis Pyrrole Functionalization Protecting Group Strategy

Stability Advantage for Long-Term Use: N-Boc-2-bromopyrrole vs. Unprotected 2-Bromopyrrole

The Boc protecting group confers substantial stability to the bromopyrrole core. While the unprotected parent compound, 2-bromopyrrole, is known to be highly unstable and prone to decomposition, its Boc-protected counterpart is a stable and storable entity. N-Boc-2-bromopyrrole is described as a 'surprisingly stable' compound that can be synthesized and stored, with commercial vendors specifying storage conditions of -20°C [1]. In contrast, the free 2-bromopyrrole is characterized as 'unstable' and is not a viable reagent for most synthetic applications .

Chemical Stability Reagent Storage Synthetic Reliability

Controlled Reactivity in C-C Bond Formation: N-Boc-2-bromopyrrole vs. N-Boc-pyrrole

The presence of the 2-bromo substituent on N-Boc-2-bromopyrrole is the key to its advanced utility as a synthon for C-C bond formation, a feature absent in N-Boc-pyrrole. Through a lithium-halogen exchange reaction with n-butyllithium, N-Boc-2-bromopyrrole is quantitatively converted into the N-Boc-protected 2-lithiopyrrole derivative, a versatile nucleophile [1]. This intermediate can then react with a wide range of electrophiles to generate diverse 2-substituted N-Boc pyrroles 'in excellent yield' [1]. N-Boc-pyrrole, lacking the bromine handle, cannot undergo this selective, high-yielding transformation.

Lithiation Cross-Coupling Synthetic Versatility

Procurement-Optimized Applications for N-Boc-2-bromopyrrole (CAS 117657-37-1)


Synthesis of 2-Aryl and 2-Heteroaryl Pyrroles via Palladium-Catalyzed Cross-Coupling

The 2-bromo substituent makes N-Boc-2-bromopyrrole an ideal substrate for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. As demonstrated for its class, this compound can react with a diverse array of aryl- and heteroarylboronic acids to efficiently generate libraries of 2-substituted pyrroles . This is a cornerstone reaction in medicinal chemistry for the rapid exploration of structure-activity relationships (SAR).

Generation of the Versatile 2-Lithio-N-Boc-pyrrole Synthon for Electrophilic Trapping

N-Boc-2-bromopyrrole is the direct precursor to 2-lithio-N-Boc-pyrrole via lithium-halogen exchange with n-butyllithium [1]. This nucleophilic synthon can be trapped with a vast array of electrophiles (e.g., aldehydes, ketones, alkyl halides, trialkylsilyl chlorides) to install nearly any desired carbon or heteroatom functionality at the pyrrole 2-position, providing a high degree of synthetic flexibility [1].

Preparation of Advanced Pyrrole-Containing Oligomers and Polymers

As evidenced by its use in polymer chemistry, N-Boc-2-bromopyrrole serves as a key monomer in the synthesis of specialized materials. Specifically, it is used to construct bis(N-Boc-2-pyrrolyl) sulfide, which can be further oxidized to the corresponding sulfoxide and sulfone, demonstrating its utility in creating sulfur-linked oligomers with potential applications in organic electronics [2].

Large-Scale Production of Unnatural Amino Acids and Peptidomimetics

The robust synthesis and high isolated yield (82-89%) of N-Boc-2-bromopyrrole make it a cost-effective and reliable building block for large-scale, multi-step syntheses. Its use is documented in the preparation of optically active unnatural amino acids, which are crucial components in the development of peptidomimetic drugs and chemical biology tools.

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